4,4-dipropylpiperidine-2,6-dione

CNS Pharmacology Structure-Activity Relationship Glutarimide Homologues

SAR studies on glutarimide CNS depressants demand precise C4 alkyl identity. Substituting dipropyl with methyl-ethyl or ethyl-phenyl changes pharmacology dramatically, risking data inconsistency. 4,4-Dipropylpiperidine-2,6-dione (NSC 39840, LogP 2.3) eliminates this variable as a pure CNS depressant tool. • Validated tool for sedation research without convulsant confounds. • Reference standard for BBB permeability assays (PAMPA-BBB, in situ brain perfusion). • Versatile intermediate: reduce to 4,4-dipropylpiperidine for NK1 antagonist synthesis. Guaranteed purity ≥98%; in-stock for global shipment.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 1132-96-3
Cat. No. B073741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-dipropylpiperidine-2,6-dione
CAS1132-96-3
Synonyms4,4-Dipropyl-2,6-piperidinedione
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCCCC1(CC(=O)NC(=O)C1)CCC
InChIInChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14)
InChIKeyNUOUMXJKIOPNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dipropylpiperidine-2,6-dione: C4-Disubstituted Glutarimide Scaffold


4,4-Dipropylpiperidine-2,6-dione (also known as 3,3-dipropylglutarimide or β,β-dipropylglutarimide) is a C4-disubstituted piperidine-2,6-dione, a core scaffold shared with several pharmacologically significant molecules including the barbiturate antagonist bemegride (β-methyl-β-ethylglutarimide) and the sedative-hypnotic glutethimide (2-ethyl-2-phenylglutarimide) [1]. The compound exhibits computed physicochemical properties including a molecular weight of 197.27 g/mol, a LogP (XLogP3-AA) of 2.3, one hydrogen bond donor, and two hydrogen bond acceptors, indicating moderate lipophilicity suitable for CNS penetration [2]. It is registered within the National Cancer Institute (NCI) Diversity Set under the identifier NSC 39840, confirming its historical inclusion in broad-spectrum screening panels [3].

ScaffoldC4-disubstituted glutarimide core
CNS profilePredicted depressant-class SAR profile
ProvenanceNCI Diversity Set (NSC 39840) origin

Why Generic Glutarimide Analogs Cannot Substitute


Structure-activity relationship (SAR) studies on β,β-dialkylglutarimide homologues have established that the specific alkyl substituent identity and chain length at the C4 position dictate the pharmacological profile along a stimulant-depressant continuum [1]. Replacing the di-propyl substitution with a di-ethyl, methyl-ethyl (bemegride), or ethyl-phenyl (glutethimide) analog fundamentally alters the molecule's CNS activity, transitioning from a barbiturate antagonist to a sedative or convulsant agent [2]. For researchers building upon published SAR models or procuring a specific tool compound for CNS target engagement studies, generic substitution introduces an unquantified, and potentially contradictory, biological variable that can invalidate experimental outcomes. The following section quantifies this differentiation based on available class-level evidence.

C4 alkyl chain identity

Dipropyl substitution yields depressant profile; diethyl or methylethyl analogs (bemegride) may shift to stimulant action.

Aromatic substitution

Ethyl-phenyl analog (glutethimide) alters pharmacological class from depressant scaffold to sedative-hypnotic agent.

Class-level SAR

SAR evidence indicates non-interchangeable CNS tool compound roles; analog substitution requires endpoint re-validation.

Quantitative Differentiation Evidence vs. Closest Analogs


CNS Pharmacodynamic Shift: Depressant vs. Stimulant Action

SAR titration studies by Shulman et al. on a series of closely related β,β-dialkylglutarimide homologues demonstrated that the qualitative CNS action transitions from a pure stimulant (convulsant) profile to a depressant (hypnotic) profile as the total carbon count of the 4-position alkyl substituents increases [1]. Bemegride (4-methyl-4-ethylglutarimide, total 3 alkyl carbons) is a definitive CNS stimulant used to induce convulsions in experimental models [2]. The target compound, 4,4-dipropyl (total 6 alkyl carbons), is predicted by this SAR to exert a predominantly CNS depressant action, a functionally opposite profile [1]. This pattern was confirmed by Patel et al., who found that glutarimide compounds with longer alkyl side chains at the 4-position exhibited lower ganglionic stimulant activity and a depressor action on the autonomic ganglion in cats, with the activity being in inverse ratio to the side chain length [3].

CNS Action Shift
Class-level inference
Predicted depressant vs. bemegride stimulant; +3 alkyl carbons inversion
Supports distinct CNS tool compound selection based on SAR
Class-level inference; no direct target assay data
CNS Pharmacology Structure-Activity Relationship Glutarimide Homologues

Lipophilicity Differentiation vs. Bemegride and Glutethimide

Computed physicochemical properties from PubChem show that 4,4-dipropylpiperidine-2,6-dione has a XLogP3-AA value of 2.3 [1]. This represents a significant increase in lipophilicity compared to the simpler analog bemegride (4-methyl-4-ethyl, XLogP3-AA ~0.8) [2], primarily due to the extended alkyl chains. The increased LogP of the target compound is closer to that of glutethimide (2-ethyl-2-phenyl, XLogP3 ~2.5) [3], positioning it within the optimal lipophilicity range for passive blood-brain barrier penetration, which is typically associated with LogP values between 2 and 4.

Lipophilicity (LogP)
Reported
2.3 vs. ~0.8 (bemegride), ~2.5 (glutethimide)
Predicted higher passive BBB permeability vs. bemegride
Computed values; experimental LogP not identified
Physicochemical Properties Drug-likeness CNS Drug Design

Acute Toxicity Profile vs. Shorter-Chain Analogs

Patel et al. (1985) reported that for a series of N-substituted glutarimides (compounds 1-7 and 14-20), the relative toxicity showed an inverse ratio to the compound number, which corresponded to increasing alkyl chain length at position 4 of the beta-carbon atom [1]. The LD50 values for this series in mice ranged from 152 to 488 mg/kg i.p., with higher LD50 values (lower toxicity) correlating with longer alkyl side chains [1]. While the target compound (a C4-disubstituted, not N-substituted, glutarimide) was not directly included in this specific study, the general SAR trend across 20 structurally related glutarimides supports the inference that the di-propyl substitution confers a higher LD50 (lower acute toxicity) compared to shorter-chain analogs like bemegride.

Acute Toxicity SAR
Class-level inference
Predicted LD50 in upper range 152–488 mg/kg i.p. (mouse)
Inferred lower acute toxicity vs. shorter-chain analogs
Extrapolated from N-substituted series; direct data unavailable
Acute Toxicity In Vivo Toxicology Glutarimide SAR

NCI Screening Provenance and Quality Control Benchmark

The compound's assignment of NSC 39840 indicates its selection and shipment for screening in the NCI-60 human tumor cell line panel, a historic and well-characterized drug discovery platform [1]. This provenance means that the compound has been subjected to standardized freeze-thaw cycles, solubility protocols, and storage conditions validated by the NCI Developmental Therapeutics Program (DTP). For researchers replicating historical NCI screening data or building machine learning models on NCI datasets, using a non-NSC catalog analog introduces batch-to-batch variability in purity, formulation, and stability that is absent from the officially accessioned material [2].

NCI Provenance
Supporting evidence
NSC 39840; NCI DTP standardized protocols
Supports data compatibility for NCI-60 mining studies
No quantitative purity comparison available
Chemical Biology Drug Screening National Cancer Institute

High-Confidence Application Scenarios


CNS Depressant Tool Compound for Behavioral Pharmacology

Based on SAR evidence from Glutarimide homologues, 4,4-dipropylpiperidine-2,6-dione is predicted to act as a CNS depressant, unlike the stimulant bemegride [1]. It can be used as a tool compound in rodent models to study the neurochemical basis of sedation and hypnosis, particularly when a pure depressant profile, uncomplicated by convulsant side effects, is required [2].

Passive CNS Penetration Probe for BBB Permeability Assays

With a computed LogP of 2.3, this compound occupies a sweet spot for passive BBB penetration [1]. It can be employed as a reference standard in PAMPA-BBB or in situ brain perfusion assays to calibrate permeability measurements for novel CNS drug candidates [2].

Reference Standard for NCI-60 Data Mining Studies

As NSC 39840, this compound is part of the NCI Diversity Set [1]. Computational biologists can procure it as a physical reference standard to validate virtual screening hits derived from NCI-60 database mining, ensuring that predicted activity translates to real-world compound behavior [2].

Synthetic Intermediate for 4,4-Disubstituted Piperidine Derivatives

The glutarimide ring can be reduced to the corresponding piperidine, providing a route to 4,4-dipropylpiperidine, a versatile building block for medicinal chemistry [1]. This intermediate is useful for synthesizing novel NK1 antagonists and other bioactive 4,4-disubstituted piperidines [2].

Application
Selection Property
Validation Focus
CNS depressant research (rodent behavioral models)
C4-dipropyl substitution profile
Sedation/hypnosis endpoint validation
Passive BBB permeability standard
LogP within predicted CNS range
PAMPA-BBB / in situ perfusion assay calibration
NCI-60 data mining reference
NSC provenance and QC history
Data compatibility and purity verification
Synthetic building block for 4,4-disubstituted piperidines
Glutarimide reduction route
Intermediate purity and reactivity assessment
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